2-(4-Phenylpiperidin-4-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylpiperidin-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)16(9-12-17-13-10-16)15-8-4-5-11-18-15/h1-8,11,17H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUHAVVTMPPABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the 2-(4-Phenylpiperidin-4-yl)pyridine Core Structure
The construction of the this compound core involves the formation of both the piperidine (B6355638) and pyridine (B92270) rings, or the coupling of pre-existing piperidine and pyridine fragments. Several established methods are routinely employed.
Reductive Amination Approaches for Piperidine Ring Formation
Reductive amination is a cornerstone in the synthesis of piperidine-containing compounds. This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent. In the context of this compound synthesis, this can be applied in several ways. One common approach is the reductive amination of 4-piperidone (B1582916) derivatives. For instance, the reaction of N-Boc-4-piperidone with an appropriate aniline (B41778) derivative, followed by deprotection, can yield N-aryl-4-aminopiperidines. chemicalbook.comresearchgate.net This strategy is valuable for creating analogs with substitutions on the phenyl ring.
Another variation involves the reductive amination of a ketone with an amine that already contains the pyridine moiety. The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netorganic-chemistry.org The latter is often favored for its mildness and broad functional group tolerance.
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium borohydride (NaBH4) | Inexpensive, readily available | Can reduce aldehydes and ketones in the absence of an amine, requires careful pH control |
| Sodium cyanoborohydride (NaBH3CN) | Selective for iminium ions over ketones | Toxic cyanide byproduct |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild, high yielding, broad functional group tolerance | More expensive, can be moisture sensitive |
Cross-Coupling Reactions for Pyridine Ring Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for functionalizing the pyridine ring. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this area. rsc.orgnih.gov
The Suzuki-Miyaura coupling typically involves the reaction of a pyridyl halide or triflate with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. This method allows for the introduction of the phenyl group at various positions on the pyridine ring. rsc.org Conversely, a pyridylboronic acid can be coupled with a phenyl halide. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.
The Negishi coupling, which utilizes organozinc reagents, offers an alternative and sometimes more reactive pathway for C-C bond formation. nih.gov These reactions can be performed under mild conditions and tolerate a wide range of functional groups.
Multi-component Reaction Strategies for Complex Scaffold Assembly
Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecules like this compound in a single step from three or more starting materials. nih.govnih.gov These reactions are atom-economical and can rapidly generate libraries of compounds for screening. For instance, a one-pot synthesis could involve the reaction of a pyridine derivative, a phenyl-containing component, and a precursor to the piperidine ring. While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided results, the principles of MCRs are applicable to the synthesis of highly substituted pyridine and piperidine systems. nih.govnih.gov
Cyclization Reactions and Annulation Techniques
The formation of the piperidine ring can also be achieved through various cyclization and annulation strategies. nih.govdtic.mil Intramolecular reactions of appropriately functionalized acyclic precursors can lead to the desired piperidine scaffold. For example, the cyclization of an amine onto an electrophilic center, such as an epoxide or an α,β-unsaturated system, can form the six-membered ring. Annulation techniques, where a new ring is fused onto an existing structure, can also be employed to construct the piperidine ring system.
Stereoselective Synthesis of Enantiomeric and Diastereomeric this compound Derivatives
The synthesis of stereochemically pure derivatives of this compound is of great interest, as different stereoisomers can exhibit distinct pharmacological activities. Achieving stereoselectivity can be accomplished through several strategies. nih.govresearchgate.net One approach is the use of chiral starting materials, such as a chiral amine or ketone, in a reductive amination reaction. Alternatively, chiral catalysts or auxiliaries can be employed to induce stereoselectivity in the ring-forming or functionalization steps. For example, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor can lead to a specific enantiomer of the piperidine ring.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the practical application of this compound derivatives, the development of scalable and efficient synthetic routes is crucial. google.comresearchgate.netnih.gov This involves the optimization of various reaction parameters, including solvent, temperature, catalyst loading, and reaction time. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can significantly impact the reaction's efficiency and the required catalyst loading. rsc.org Similarly, in reductive amination, optimizing the pH and the stoichiometry of the reagents can lead to higher yields and fewer side products. organic-chemistry.org The development of continuous flow processes and the use of solid-supported reagents are also being explored to enhance the scalability and safety of these syntheses.
Table 2: Key Optimization Parameters in the Synthesis of this compound Derivatives
| Synthetic Step | Key Parameters for Optimization | Desired Outcome |
|---|---|---|
| Reductive Amination | Reducing agent, solvent, pH, temperature | High yield, good chemoselectivity |
| Cross-Coupling | Catalyst, ligand, base, solvent, temperature | High yield, low catalyst loading, good functional group tolerance |
| Cyclization | Catalyst, solvent, temperature, concentration | High yield, desired stereoselectivity |
Design and Synthesis of Structural Analogues and Derivatives of this compound
The structural framework of this compound serves as a valuable scaffold in medicinal chemistry. The design and synthesis of its analogues and derivatives are driven by the goal of elucidating structure-activity relationships (SAR) and developing novel compounds with tailored biological activities. Researchers modify the core structure by introducing various functional groups or altering the heterocyclic systems to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.
Strategies for Structural Modification
The synthesis of analogues typically involves multi-step processes that allow for diversification at several key positions on the molecule: the pyridine ring, the piperidine ring, and the phenyl ring.
Modification of the Pyridine Ring: The pyridine moiety is a frequent target for modification to influence the molecule's interaction with biological targets. The introduction of functional groups can alter electronic properties and create new hydrogen bonding opportunities. For instance, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives were synthesized to explore their affinity for sigma receptors. nih.gov In this work, the pyridine ring was heavily functionalized with dinitrile and amino groups at various positions. nih.gov Another approach involves the synthesis of 1-(2-aminopyridin-4-yl)-3-piperidinecarboxamide derivatives, where an amino group is introduced onto the pyridine ring to develop potential epidermal growth factor receptor (EGFR) inhibitors. google.com
Synthesis of Bioisosteres and Complex Congeners: Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a key design strategy. The piperidine ring can be replaced with a piperazine (B1678402) ring to create analogues with different properties. The synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives was achieved by reacting 2-chloro-3-nitropyridine (B167233) with piperazine, followed by coupling with the appropriate N-arylacetamide side chain. nih.gov This modular synthesis allows for the creation of a library of compounds for biological screening. nih.gov
Furthermore, more complex derivatives have been developed by linking the core structure to other heterocyclic systems. Novel inhibitors of TGF-β1 signaling were created based on a 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore, demonstrating the integration of a pyrazole (B372694) moiety. nih.gov
Research Findings and Data
Detailed studies have yielded specific derivatives with significant biological activities. The strategic modification of the this compound scaffold has led to the identification of potent and selective agents for various targets.
Sigma Receptor Ligands: A study focused on developing ligands for sigma receptors (σR) produced a series of polyfunctionalized pyridine derivatives. The introduction of a linker between the piperidine motif and the pyridine ring, along with substitutions at other positions, was critical for activity. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in the study) emerged as a particularly potent ligand with high affinity for the σ1 receptor subtype. nih.gov
Table 1: Biological Activity of Substituted Pyridine Derivatives as Sigma Receptor Ligands nih.gov Use the search bar to filter results by Compound ID or other parameters.
| Compound ID | Modification Description | Kᵢ (hσ₁R) (nM) | Selectivity (σ₁R vs σ₂R) |
| 3 | 1-benzylpiperidin-4-ylamino at C2, propargylamino at C6 | 3.33 | 14-fold |
| 5 | 2-(1-benzylpiperidin-4-yl)ethylamino at C2, N-methylpropargylamino at C6 | 1.45 | 290-fold |
| 6 | 3-(1-benzylpiperidin-4-yl)propylamino at C2, N-methylpropargylamino at C6 | 3.65 | 114-fold |
| 7 | 4-(1-benzylpiperidin-4-yl)butylamino at C2, N-methylpropargylamino at C6 | 3.84 | 12-fold |
Urease Inhibitors: In a search for new urease inhibitors, a series of piperazine bioisosteres were synthesized. These compounds, featuring a 1-(3-nitropyridin-2-yl)piperazine (B1350711) core, were further diversified by the attachment of various N-arylacetamides and N-arylpropanamides. The results showed that several derivatives were potent inhibitors of jack bean urease, with some exhibiting significantly greater activity than the standard inhibitor, thiourea. nih.gov
Table 2: Urease Inhibitory Activity of N-Arylacetamide Derivatives nih.gov Use the search bar to filter results by Compound ID or Substituent.
| Compound ID | N-Arylacetamide Substituent (R) | IC₅₀ (µM) |
| 5a | Phenyl | 10.4 ± 1.25 |
| 5b | 2-Nitrophenyl | 2.0 ± 0.73 |
| 5c | 3-Nitrophenyl | 4.8 ± 0.83 |
| 5d | 4-Nitrophenyl | 11.2 ± 0.94 |
| 5e | 2-Chlorophenyl | 14.2 ± 0.81 |
| 7e | N-(2-chlorophenyl)propanamide derivative | 2.24 ± 1.63 |
| Thiourea | Standard | 23.2 ± 11.0 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental layer of structural information by identifying the different types of proton and carbon atoms present in the molecule. For a complex structure like 2-(4-Phenylpiperidin-4-yl)pyridine, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and establishing the connectivity between atoms. researchgate.net
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as the aliphatic protons of the piperidine (B6355638) ring. The pyridine protons will appear in the downfield aromatic region, typically between δ 7.0 and 8.7 ppm. chemicalbook.comrsc.org The phenyl group protons will also reside in the aromatic region, generally between δ 7.1 and 7.4 ppm. chemicalbook.com The piperidine ring protons will appear in the upfield aliphatic region.
¹³C NMR: The carbon spectrum will display signals corresponding to all 17 carbon atoms. The carbons of the aromatic pyridine and phenyl rings will resonate in the downfield region (typically δ 120-160 ppm), while the aliphatic carbons of the piperidine ring will be found in the upfield region. rsc.orgipb.pt
2D NMR:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the pyridine, phenyl, and piperidine spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connection between the pyridine ring and the piperidine ring, as well as the phenyl group's attachment to the piperidine.
Table 1: Representative ¹H and ¹³C NMR Data for Constituent Moieties
| Compound | Technique | Observed Chemical Shifts (δ, ppm) in CDCl₃ | Reference |
|---|---|---|---|
| 4-Phenylpiperidine (B165713) | ¹H NMR | Phenyl-H: 7.19-7.30; Piperidine-H (α to N): 3.18; Piperidine-H (β to N): 2.73; Other Piperidine-H: 1.64-1.97 | chemicalbook.com |
| ¹³C NMR | Aromatic C: 126.3, 126.8, 128.5, 145.9; Piperidine C: 42.8, 46.9, 33.1 | nih.gov | |
| 2-Phenylpyridine (B120327) | ¹H NMR | Pyridine-H6: 8.66; Other Aromatic-H: 7.14-7.98 | chemicalbook.comrsc.org |
| ¹³C NMR | Aromatic C: 120.6, 122.1, 126.9, 128.7, 128.9, 136.7, 139.4, 149.6, 157.4 | rsc.org |
The piperidine ring in this compound exists in a chair conformation. The relative orientation of the substituents can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY).
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For instance, a NOESY experiment could confirm the spatial proximity between specific protons on the pyridine ring and adjacent protons on the piperidine ring, helping to define the preferred rotational conformation around the C-C bond linking the two rings. nih.gov
Chiral Shift Reagents (CSRs): Although the parent molecule is achiral, derivatives of it could be chiral. In such cases, chiral lanthanide shift reagents can be employed. These reagents form diastereomeric complexes with enantiomers, inducing different chemical shifts in their NMR spectra. libretexts.orgresearchgate.netrsc.org This allows for the direct determination of enantiomeric purity by integrating the separated signals. unipi.it
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula. mdpi.com For this compound (C₁₇H₂₀N₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared against the experimental value.
In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals the molecule's fragmentation pattern. This pattern serves as a "fingerprint" that helps to confirm the structure. The fragmentation of this compound would likely involve characteristic cleavages of the piperidine and pyridine rings and the bond connecting them. Common fragmentation pathways for related structures include α-cleavage of the piperidine ring and loss of small neutral molecules. mdpi.comwvu.edu The phenyl and pyridine groups are relatively stable and would likely appear as prominent fragments in the spectrum. nist.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the stretching and bending vibrations of the chemical bonds within the molecule. monash.edunih.gov
For this compound, the key functional groups and structural motifs will give rise to characteristic bands:
Aromatic C-H stretching: These vibrations for both the pyridine and phenyl rings typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the piperidine ring will show stretching vibrations in the 2800-3000 cm⁻¹ region.
C=C and C=N stretching: The aromatic ring stretching vibrations of the pyridine and phenyl groups are expected in the 1400-1650 cm⁻¹ range. nist.govscispace.com
C-N stretching: The C-N bond of the piperidine ring will have a characteristic stretching vibration.
Table 2: Expected IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine and Phenyl Rings |
| Aliphatic C-H Stretch | 2800 - 3000 | Piperidine Ring |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | Pyridine and Phenyl Rings |
| C-H Bending | 1300 - 1450 | Piperidine Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption pattern is characteristic of the chromophores—the light-absorbing parts of the molecule. researchgate.net
The primary chromophores in this compound are the phenyl and pyridine rings.
Pyridine: Unsubstituted pyridine exhibits absorption bands corresponding to π → π* and n → π* transitions. nist.gov
Phenyl Group: The benzene (B151609) ring shows characteristic π → π* transitions.
Conjugated System: The connection of these two aromatic systems through the piperidine scaffold results in a complex electronic structure. The UV-Vis spectrum will show absorption maxima (λ_max) characteristic of these phenyl and pyridyl chromophores. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent used. researchgate.netacs.org For similar aromatic heterocycles like acridine, strong absorption is seen in the UV region. wikipedia.org
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While the spectroscopic methods described above provide a detailed picture of the molecule's connectivity and electronic structure, single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure in the solid state. mdpi.commdpi.com This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the relative orientation of the phenyl and pyridine substituents. researchgate.net Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking. researcher.life
Compound Index
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics, from geometric parameters to spectroscopic signatures. researchgate.net The B3LYP hybrid functional is frequently employed for such calculations due to its reliability in determining geometrical parameters and vibrational wavenumbers. researchgate.net
DFT calculations are instrumental in predicting spectroscopic data, which aids in the structural characterization of newly synthesized compounds.
NMR Chemical Shifts: Quantum mechanics calculations using DFT can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, often achieving errors (Mean Absolute Error) of 0.2–0.3 ppm for ¹H shifts. mdpi.com For complex molecules like pyridinium (B92312) fumarates, the choice of the DFT functional and the geometry optimization protocol is crucial for achieving high accuracy, especially for protons involved in hydrogen bonding. bohrium.com In studies of related piperidine (B6355638) derivatives, DFT simulations have been used to provide comprehensive details about hydrogen and carbon environments, confirming molecular structure. researchgate.net
Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) are vital for assigning experimental bands to specific molecular motions. For piperidine and its derivatives, DFT methods like B3LYP have been shown to be superior to other approaches for vibrational analysis. researchgate.net In a study on N,N'-diphenyl-6-piperidin-1-yl- nih.govnih.govresearchgate.net-triazine-2,4-diamine, a compound containing a piperidinyl moiety, the calculated vibrational wavenumbers showed excellent agreement with the experimental spectra. nih.gov For pyridine (B92270) molecules, DFT can reproduce the shifts in vibrational frequencies that occur upon coordination to a metal ion. mdpi.com
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. These calculations can identify the specific molecular orbitals involved in the electronic excitations. In studies of pyridine-based compounds, TD-DFT has been used to facilitate the assignment of electronic transitions observed in experimental spectra. ajrcps.com
The following table presents a representative example of calculated vibrational frequencies for a related piperidine derivative, demonstrating the application of DFT in spectral analysis.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 2980 - 2880 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| CH₂ Bending | Below 1500 |
| Ring Breathing | ~1000 |
| Data is illustrative and based on typical values for related structures. researchgate.net |
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator: a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. ajrcps.commdpi.com
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's electronic properties. mdpi.comscispace.com These descriptors provide insight into the potential behavior of the compound in chemical reactions.
| Global Reactivity Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the electrophilic character of a molecule. |
| Formulas are based on Koopmans' approximation. mdpi.com |
Analysis of these descriptors for related pyridine-imidazole compounds has shown that charge transfer occurs within the molecule, which is crucial for its electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E⁽²⁾). nih.gov A higher E⁽²⁾ value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu
For molecules containing pyridine and piperidine rings, NBO analysis can reveal:
Hyperconjugative Interactions: These interactions, such as those between lone pairs (n) and antibonding orbitals (π* or σ*), contribute significantly to molecular stability. nih.gov
Intramolecular Charge Transfer (ICT): NBO can identify ICT pathways, which are often responsible for the electronic and optical properties of a molecule. For instance, in a substituted imidazole, the interaction energy from a chlorine lone pair to an antibonding π* orbital was found to be very large, indicating significant stabilization. acadpubl.eu
Hybridization: The analysis provides details on the hybridization of atomic orbitals, which influences molecular geometry and bonding. nih.gov
In a study of a pyridine-imidazole derivative, NBO analysis was used to provide clear evidence of stabilization arising from various intramolecular hyperconjugation interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. The simulation calculates a docking score, which estimates the binding affinity, with more negative scores typically indicating stronger binding. mdpi.complos.org
For a compound like 2-(4-Phenylpiperidin-4-yl)pyridine, docking studies would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand.
Defining the Binding Site: Identifying the active site or allosteric site on the protein where the ligand is expected to bind.
Docking Simulation: Using software to place the ligand into the binding site in various conformations and orientations.
Analysis of Results: Evaluating the predicted binding poses and docking scores. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are identified. mdpi.com
In studies of related pyridine derivatives, molecular docking has been used to predict binding modes and rationalize biological activity against targets like cyclin-dependent kinases (CDKs) and the main protease of SARS-CoV-2. mdpi.comnih.gov For example, docking of thiazole-clubbed pyridine scaffolds against the SARS-CoV-2 main protease identified key hydrogen bonding and hydrophobic interactions that contribute to high binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Binding Stability
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com By simulating the motions of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand, and provide a more refined estimate of binding free energy. mdpi.comnih.gov
A typical MD simulation workflow for a this compound-protein complex would include:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. plos.org
Simulation Run: The simulation is run for a specific duration, often tens or hundreds of nanoseconds. plos.orgmdpi.com
Trajectory Analysis: The resulting trajectory is analyzed to evaluate parameters like Root-Mean-Square Deviation (RMSD) to assess the stability of the complex, and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein. plos.orgnih.gov
MD simulations of related quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been used to confirm the stability of the ligand within the binding pocket. nih.gov Similarly, simulations of thiazolo-pyridine derivatives targeting α-amylase showed the complex stabilizing after approximately 25 nanoseconds. plos.org These studies validate docking results and provide deeper insight into the thermodynamic properties of binding. mdpi.com
In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties for this compound and Analogues
In silico ADME prediction is a critical step in early-stage drug discovery, used to evaluate the pharmacokinetic profile of a compound. nih.gov These computational models predict how a drug will be absorbed, distributed throughout the body, metabolized by enzymes, and excreted. By flagging compounds with poor ADME properties early on, these methods save significant time and resources. auctoresonline.org
Key ADME properties predicted for this compound and its analogues would include:
| ADME Property | Description | Favorable Range (Typical) |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | > 80% indicates good absorption. auctoresonline.org |
| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | High permeability is desired for oral drugs. |
| Distribution | ||
| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood. | Affects the amount of free drug available to act on the target. |
| Blood-Brain Barrier (BBB) Penetration | The ability to cross the BBB and enter the central nervous system. | Essential for CNS-acting drugs. |
| Metabolism | ||
| CYP450 Inhibition/Substrate | Prediction of whether the compound interacts with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. |
| Excretion | ||
| Total Clearance | The rate at which a drug is removed from the body. | Influences dosing frequency. |
| Toxicity | ||
| hERG Inhibition | Potential to block the hERG potassium channel, which can lead to cardiotoxicity. | Low potential is crucial for safety. |
| Data based on common parameters used in in silico ADME prediction tools. nih.govauctoresonline.org |
Studies on various pyridine derivatives have utilized in silico tools to predict their drug-likeness and ADME profiles, guiding the selection of candidates for synthesis and further testing. nih.govplos.orgauctoresonline.org
Pharmacological Mechanisms and Biological Activity Profiling in Research Models
Investigation of Receptor Binding Affinities and Subtype Selectivity
The interaction of 2-(4-Phenylpiperidin-4-yl)pyridine with a range of neurotransmitter receptors has been a primary focus of research, revealing a complex and multi-target profile.
Table 1: Sigma Receptor Binding Affinities of Structurally Related Compounds
| Compound Analogue | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| N-substituted phenoxyalkylpiperidines | 0.34 - 59.4 | 17.2 - 809 | Variable |
Note: Data presented is for structurally related compounds to indicate the potential binding profile of this compound.
The 4-phenylpiperidine (B165713) structure is a well-established feature in many dopamine receptor ligands. Research on 4-heterocyclylpiperidines has highlighted the importance of this scaffold for achieving high affinity and selectivity for the dopamine D4 receptor nih.gov. Systematic exploration of the structure-activity relationships of these compounds has shown that while the 4-phenyl group is often optimal for D4 affinity, modifications to the heterocyclic portion and the substituent on the piperidine (B6355638) nitrogen can significantly influence binding to D2, D3, and D4 subtypes nih.gov. For example, the replacement of a piperazine (B1678402) ring with a piperidine has been shown to impact receptor affinity and selectivity profiles within series of related compounds.
Table 2: Dopamine Receptor Binding Affinities of Structurally Related Compounds
| Receptor Subtype | Ki (nM) for Analogous 4-Phenylpiperidines |
|---|---|
| D2 | Low micromolar to nanomolar range |
| D3 | Low micromolar to nanomolar range |
| D4 | Nanomolar to sub-nanomolar range |
Note: The table provides a general overview of binding affinities for compounds structurally related to this compound.
Arylpiperazine and arylpiperidine moieties are common in ligands targeting serotonin (5-HT) receptors. Studies on multi-target ligands have shown that compounds incorporating these scaffolds can exhibit significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors nih.gov. The specific substitution pattern on the aromatic ring and the nature of the linker to the piperidine nitrogen are critical determinants of the binding profile and selectivity across different 5-HT receptor subtypes. For instance, in series of indazole and piperazine derivatives, modifications to the aryl group have been shown to fine-tune the affinity for 5-HT1A and 5-HT2A receptors nih.gov. While specific data for this compound is limited, its structural components suggest a potential for interaction with these serotonin receptor subtypes.
While the 4-phenylpiperidine scaffold is not a classic feature of metabotropic glutamate receptor modulators, the diverse range of structures capable of allosterically modulating these receptors warrants consideration. Allosteric modulators of mGlu2R are of significant interest for their therapeutic potential. However, there is currently a lack of specific published data to suggest that this compound acts as an allosteric modulator of the mGlu2 receptor.
Enzyme Inhibition Studies and Mechanistic Insights
In addition to receptor binding, the potential for this compound and related compounds to inhibit key enzymes has been explored.
Research into compounds with similar structural features has revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). For instance, certain derivatives bearing a (pyridin-2-yl)tetrazole scaffold have demonstrated inhibitory activity against AChE vnu.edu.vn. Similarly, other piperidine and piperazine derivatives have been investigated as inhibitors of these enzymes. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), and the mechanism of inhibition (e.g., competitive, non-competitive) are key parameters determined in these studies. While specific IC50 values for this compound are not prominently reported, the chemical architecture suggests that it could be a candidate for such inhibitory activity.
Table 3: Cholinesterase Inhibition by Structurally Related Compounds
| Enzyme | IC50 Range for Analogous Compounds (µM) |
|---|---|
| Acetylcholinesterase (AChE) | Variable, with some analogs showing activity |
| Butyrylcholinesterase (BuChE) | Variable, with some analogs showing activity |
Note: This table reflects the general potential for enzyme inhibition based on structurally similar compounds.
In Vitro Biological Activity Assessments in Cellular and Biochemical Systems
The pyridine (B92270) and piperidine moieties are common in compounds screened for antimicrobial properties. Derivatives of these heterocyclic systems have shown activity against a range of pathogenic bacteria.
Mycobacterium tuberculosis Several studies have highlighted the potential of pyridine derivatives as anti-tuberculosis agents. Specifically, 2,4-disubstituted pyridine compounds have been shown to possess significant bactericidal activity against M. tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms.
Staphylococcus aureus A variety of pyridine and piperidine derivatives have demonstrated activity against the Gram-positive bacterium S. aureus. Certain pyridinium (B92312) salts have shown high efficacy, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL. Alkyl pyridinol compounds have also been reported to have MICs in the range of 4–8 µg/mL against S. aureus, including methicillin-resistant strains (MRSA). Furthermore, piperidine derivatives and pyridine-containing 1,3,4-oxadiazoles have exhibited promising antibacterial effects against this pathogen.
Escherichia coli Derivatives have also been tested against the Gram-negative bacterium E. coli. Synthesized piperidine derivatives were found to be active, as were N-alkylated pyridine-based organic salts. One study reported that a specific pyridine salt inhibited 55 ± 0.5% of E. coli growth at a concentration of 100 μg mL−1.
Table 4: Antimicrobial Activity of Related Pyridine and Piperidine Derivatives
| Bacterial Strain | Compound Class | Observed Activity (MIC or other) |
|---|---|---|
| Mycobacterium tuberculosis | 2,4-Disubstituted Pyridines | Significant bactericidal activity |
| Staphylococcus aureus | Pyridinium Salts | MIC as low as 4 μg/mL |
| Staphylococcus aureus | Alkyl Pyridinols | MIC: 4-8 µg/mL |
| Escherichia coli | Piperidine Derivatives | Active |
| Escherichia coli | Pyridine-based Salts | 55% inhibition at 100 μg/mL |
The 4-phenylpiperidine scaffold is a classic pharmacophore found in ligands for various central nervous system receptors. Functional assays are routinely used to characterize the interaction of these compounds with their molecular targets.
Sigma Receptors (σR) Polyfunctionalized pyridines containing a 1-benzylpiperidin-4-yl moiety, which is structurally analogous to the core of this compound, have been evaluated for their affinity to sigma receptors. These receptors are implicated in a range of neurological disorders. In binding assays, one such compound displayed a very high affinity for the σ1 receptor subtype, with a Ki value of 1.45 nM, and showed 290-fold selectivity over the σ2 receptor subtype. nih.gov
Dopamine and Serotonin Receptors The 4-phenylpiperidine structure is a well-known component of ligands for monoamine receptors. For example, pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) was developed from a 4-phenylpiperidine template and identified as a dopamine D2 receptor antagonist with unique "dopaminergic stabilizer" properties. Additionally, derivatives of 1-benzylpiperidine have been assessed for their ability to bind to the human serotonin transporter (h-SERT) using competitive binding assays with homogenized cell membranes from HEK293 cells. painphysicianjournal.com Some of these compounds displayed binding affinity for h-SERT in the low micromolar range, indicating potential for transporter inhibition. painphysicianjournal.com These cell-based assays are critical for determining the receptor binding profiles and functional activities (agonist, antagonist, or inhibitor) of new chemical entities based on the phenylpiperidine scaffold.
In Vivo Mechanistic Studies in Animal Models (Focus on Pathway Elucidation and Behavioral Phenotyping)
While direct in vivo evaluation of this compound in animal models of depression and psychosis is not extensively documented in the available literature, research on structurally similar compounds provides insights into its potential neurological effects. The 4-phenylpiperidine scaffold is a key pharmacophore in many centrally acting agents, and its derivatives have been assessed in various models of neurological disorders.
In the context of neuropathic pain , a condition often studied using models like spared nerve injury (SNI) or chronic constriction injury (CCI), derivatives of the closely related compound 4-phenylpyridin-2-yl-guanidine have been evaluated. A mimetic of this guanidine derivative proved to be active in a mouse model of neuropathic pain, suggesting that this structural class can modulate pain pathways in vivo. The underlying mechanism for these compounds is linked to the inhibition of pro-inflammatory cytokine overproduction, such as TNFα gu.se. The 4-phenylpiperidine moiety is also integral to potent opioid analgesics, and novel compounds incorporating this structure have demonstrated significant analgesic activity in animal models nih.gov. Furthermore, sigma (σ) receptors are recognized as important targets for treating neuropathic pain, and certain pyridine derivatives containing a piperidine motif exhibit high affinity for these receptors nih.gov.
Regarding depression , animal models such as the Forced Swim Test (FST) and olfactory bulbectomy are commonly used to screen for antidepressant-like activity. Although data for the specific subject compound is unavailable, the broader class of phenylpiperidine and phenylpiperazine compounds has been studied for their effects on dopaminergic neurotransmission, a key pathway implicated in depression gu.se.
For psychosis , animal models often aim to replicate dysfunctions in dopamine, serotonin, and glutamate systems dntb.gov.ua. The conditioned avoidance response (CAR) test is a standard preclinical screen for antipsychotic activity. While specific data on this compound is absent, the activity of many antipsychotics in these models is linked to their interaction with dopamine D2 receptors, a common target for compounds containing the phenylpiperidine structure gu.se.
In vivo studies focusing on receptor occupancy and direct measurement of neurotransmitter modulation for this compound are limited. However, in vitro binding data and in vivo studies of analogous compounds provide strong evidence for potential biological targets and mechanisms within the central nervous system.
Receptor Binding Affinity of Related Piperidine Derivatives
Research into structurally related 4-substituted piperidine derivatives has identified high affinity for several key neurological receptors. Notably, compounds with a piperidine core show significant affinity for sigma (σ) receptors, which are implicated in a variety of neurological functions. As shown in the table below, derivatives exhibit nanomolar binding affinities, indicating potent interaction.
| Compound Class | Receptor Target | Binding Affinity (Ki) | Selectivity |
| 4-benzyl-1-(benzylsulfonyl)piperidine derivative | σ1 Receptor | 0.96 nM | 96-fold over σ2 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivative | σ1 Receptor | 1.45 nM | 290-fold over σ2 |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivative | δ-opioid Receptor | 18 nM | >258-fold over μ-opioid |
This table is generated based on data from multiple sources nih.govnih.govnih.gov.
This high affinity for the σ1 receptor by multiple related piperidine-containing compounds suggests that this may be a primary target for this class of molecules nih.govnih.gov. Additionally, modifications to the core structure can impart high affinity and selectivity for other targets, such as the delta-opioid receptor nih.gov.
Neurotransmitter Modulation
The modulation of neurotransmitter systems by pyridine derivatives has been demonstrated in vivo. For instance, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), an mGlu₅ receptor antagonist, has been shown to inhibit the neuronal release of glutamate in animal models nih.gov. This provides evidence that the pyridine scaffold can be part of molecules that directly influence the release of key excitatory neurotransmitters.
Furthermore, compounds structurally related to phenylpiperidines can act as monoamine oxidase (MAO) inhibitors. By blocking MAO-mediated metabolism, these agents can alter the synaptic levels of monoamine neurotransmitters, such as dopamine gu.se. An MAO-A inhibitor, for example, reduces the levels of the dopamine metabolite DOPAC in the striatum, leading to a corresponding increase in synaptic dopamine gu.se. This indicates a potential mechanism by which this compound could modulate dopaminergic pathways in the brain.
Structure Activity Relationship Sar and Lead Optimization Strategies
Systematic Scaffold Modifications and Their Influence on Biological Potency and Selectivity
Systematic modifications of the 2-(4-Phenylpiperidin-4-yl)pyridine scaffold have been instrumental in understanding its interaction with biological targets and in optimizing its therapeutic potential. Research has shown that even minor alterations to this core structure can significantly impact biological potency and selectivity.
The pyridine (B92270) ring, a key component of the scaffold, plays a crucial role in the molecule's biological activity. Its basicity and ability to form hydrogen bonds are essential for target engagement. nih.gov The incorporation of a pyridine motif can enhance a compound's biochemical potency, metabolic stability, and permeability. nih.gov
Modifications to the piperidine (B6355638) ring have also been explored. For instance, in the context of dual-target ligands for acetylcholinesterase (AChE) and σ₁ receptors, the linker connecting the N-benzylpiperidine motif to the pyridine core was varied. nih.gov It was found that a linker length of two methylene (B1212753) units (n=2) resulted in a compound with high affinity for the human σ₁ receptor. nih.gov
Furthermore, the introduction of substituents on the phenyl ring has been a common strategy to modulate activity. The nature and position of these substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.
Elucidation of Key Pharmacophore Features and Ligand Efficiency Principles
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. fiveable.me For the this compound scaffold, key pharmacophoric features often include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrophobic region (the phenyl ring).
A basic nitrogen atom (the piperidine nitrogen), which is often protonated at physiological pH.
The strategic placement of these features is critical for optimal interaction with the target protein.
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. core.ac.uk It helps in identifying compounds that have a good balance between size and potency. Optimizing for high ligand efficiency is a key principle in lead optimization, aiming to increase affinity without excessively increasing molecular weight. core.ac.uknih.gov By focusing on LE, medicinal chemists can design more "drug-like" molecules with improved pharmacokinetic and pharmacodynamic properties. nih.gov
Impact of Substituent Position, Electronic Properties, and Steric Hindrance on Target Interaction
The position, electronic properties, and steric hindrance of substituents on the this compound scaffold profoundly influence its interaction with biological targets.
Substituent Position: The location of a substituent on the phenyl ring can dictate the orientation of the molecule within the binding pocket of a target protein. This, in turn, affects the formation of key interactions, such as hydrogen bonds and hydrophobic contacts.
Electronic Properties: The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the electron distribution within the molecule. mdpi.com This can impact the strength of hydrogen bonds and other electrostatic interactions with the target. For example, in a study on PAK4 inhibitors, it was found that the difference in biological activity between compounds with EWGs and EDGs could be explained by differences in their interaction energies with key residues in the hinge region of the protein. mdpi.com
Steric Hindrance: The size and shape of substituents can introduce steric hindrance, which can either be beneficial or detrimental to binding affinity. mdpi.com In some cases, bulky substituents can enhance selectivity by preventing the molecule from binding to off-target proteins. mdpi.com However, excessive steric bulk can also hinder the optimal binding conformation, leading to a decrease in potency. researchgate.net Computational methods, such as steric maps, can be used to quantify the steric congestion around a catalyst or ligand. mdpi.com
Role of Linker Length and Conformational Constraints in Modulating Activity
The linker connecting the phenylpiperidine and pyridine moieties, as well as any conformational constraints imposed on the molecule, play a significant role in modulating its biological activity.
Linker Length: The length and flexibility of the linker can influence the relative orientation of the two aromatic rings, which is often crucial for optimal binding. Studies on related scaffolds have shown that varying the linker length can significantly impact affinity and selectivity. For instance, in a series of σ₁ receptor ligands, elongation of an alkyl tether generally improved selectivity. nih.gov In another study, a linker of two methylene units between a piperidine motif and a pyridine core was found to be optimal for high σ₁ receptor affinity. nih.gov
Conformational Constraints: Introducing conformational constraints, such as incorporating the linker into a ring system, can lock the molecule into a more bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty associated with binding.
Rational Design and Synthesis of Optimized this compound Analogues
The rational design of optimized analogues of this compound leverages the understanding of its SAR and pharmacophoric features. nih.govrsc.org This process often involves computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding of designed analogues to the target protein. nih.gov
The synthesis of these rationally designed compounds is a critical step in the drug discovery process. nih.govresearchgate.net Synthetic strategies are often developed to allow for the efficient and versatile introduction of various substituents and modifications to the core scaffold. For example, palladium-catalyzed cross-coupling reactions are frequently employed for the synthesis of substituted pyridine derivatives. nih.gov
The following table provides examples of how systematic modifications to related scaffolds have influenced biological activity.
| Compound/Modification | Target(s) | Key Finding |
| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine (B1216132) Receptor M4 | Identified a subtype-selective positive allosteric modulator (PAM). nih.gov |
| 4-Phenyl piperidine analogues | Mu receptor | Showed excellent agonistic activity with interesting SAR trends. nih.gov |
| N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | σ₁ and σ₂ receptors | Elongation of the alkyl linker improved selectivity for σ₁ receptors. nih.gov |
| 2-amino-6-aminopyridine-3,5-dicarbonitriles | σ₁ and σ₂ receptors | A linker of two methylene units and specific substitutions led to high σ₁R affinity and selectivity. nih.gov |
Metabolic Fate and Pharmacokinetic Considerations in Preclinical Research
In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes
The metabolic stability of a new chemical entity is a primary determinant of its pharmacokinetic profile and, ultimately, its dosing regimen. In vitro assays using liver-derived systems are standard practice in early drug discovery to predict in vivo clearance. nih.govnih.gov These assays typically measure the rate at which the parent compound is eliminated when incubated with hepatic microsomes or intact hepatocytes. frontiersin.org
Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes (such as sulfo- and glucuronosyltransferases), offering a more complete picture of metabolic activity. nih.gov By measuring the depletion of the test compound over time, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. frontiersin.org This data allows for the ranking of compounds based on their metabolic lability and helps guide structural modifications to improve stability. nih.gov
For aromatic compounds, the introduction of nitrogen atoms into a phenyl ring to form a pyridyl or pyrimidyl substituent is a common strategy to enhance metabolic stability. dntb.gov.ua This modification tends to decrease lipophilicity and increase resistance to oxidative metabolism by CYP enzymes, which often target electron-rich aromatic systems. dntb.gov.ua Therefore, the presence of the pyridine (B92270) ring in 2-(4-Phenylpiperidin-4-yl)pyridine is predicted to confer greater metabolic stability compared to an analogous compound with a second phenyl ring.
Table 1: General Parameters for In Vitro Metabolic Stability Assays
| Parameter | Description | Test System | Typical Output |
|---|---|---|---|
| Incubation | Compound is incubated with the test system and cofactors (e.g., NADPH for CYPs). | Liver Microsomes, Hepatocytes | Time-course concentration data |
| Quantification | Remaining parent compound is measured at various time points. | LC-MS/MS | Percent remaining vs. time |
| Half-life (t½) | Time required for 50% of the compound to be metabolized. | Calculated from data | Minutes |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Calculated from t½ | µL/min/mg protein or /10^6 cells |
Identification and Characterization of Major Metabolites
Identifying the metabolic "soft spots" on a molecule is crucial for understanding its clearance pathways and for identifying potentially reactive or pharmacologically active metabolites. The unsubstituted phenyl ring is often a primary site of metabolism for many drug candidates. dntb.gov.ua
For this compound, the most probable sites of metabolism are the phenyl and pyridine rings through oxidative pathways mediated by CYP enzymes. Common metabolic transformations include:
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring, likely at the para-position, is a common metabolic route.
Pyridine N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.
Piperidine (B6355638) Ring Metabolism: The piperidine ring can also undergo oxidation, for example, at positions alpha to the nitrogen atom.
Following initial Phase I oxidation, the newly introduced functional groups can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. Without specific experimental data for this compound, the exact structure and proportion of its major metabolites remain predictive.
Evaluation of Absorption and Distribution Profiles, including Predicted Blood-Brain Barrier Penetration
The absorption and distribution of a compound determine its concentration at the site of action. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is of paramount importance.
The BBB is a highly selective barrier that restricts the passage of molecules from the bloodstream into the brain. Penetration of the BBB is favored by properties such as high lipophilicity, a low molecular weight, and a weak potential for hydrogen bonding. The Polar Surface Area (PSA) is a key descriptor used to predict BBB penetration, with values below 100 Ų generally considered more likely to allow passage into the CNS.
While specific experimental data for this compound is not publicly available, predictions can be made based on its structure. The presence of the phenyl group contributes to its lipophilicity, which would favor absorption and distribution, including into the brain. However, the pyridine nitrogen and the secondary amine of the piperidine ring are polar and can form hydrogen bonds, which may limit BBB penetration to some extent. In silico models are often used in early discovery to predict a compound's logBB (the ratio of the concentration in the brain to that in the blood) or to classify it as BBB+ (penetrant) or BBB- (non-penetrant). nih.gov For a related series of dicarbonitrile pyridine compounds, high percentages of human oral absorption (78-96%) were predicted.
Characterization of Plasma Protein Binding and its Implications for Distribution
Once absorbed into the bloodstream, drugs can bind reversibly to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein (B1211001) (AAG) for basic drugs. nih.gov This binding is a critical pharmacokinetic parameter because it is generally accepted that only the unbound (free) fraction of a drug is able to distribute from the plasma to target tissues and exert a pharmacological effect.
High plasma protein binding (>95%) can have several consequences:
It restricts the drug's distribution to tissues, effectively creating a reservoir in the bloodstream.
It can prolong the drug's half-life by protecting it from metabolism and elimination.
It can be a source of drug-drug interactions if two compounds compete for the same binding site.
The extent of plasma protein binding is typically determined in vitro using methods like equilibrium dialysis or ultrafiltration. For example, a different, more complex MET kinase inhibitor containing a piperidine moiety was found to be highly bound to plasma proteins (96.7-99.0%). dntb.gov.ua Given the lipophilic character of the phenyl group in this compound, it is anticipated that this compound would also exhibit a significant degree of plasma protein binding. Understanding the free fraction is essential for correctly interpreting the relationship between total plasma concentration and pharmacological activity. nih.gov
Influence of Structural Modifications on Metabolic Liability and Lipophilicity
Structure-activity relationship (SAR) studies often run in parallel with structure-metabolism and structure-property relationships. Modifying a lead compound's structure can have profound effects on its metabolic stability and physicochemical properties like lipophilicity (often measured as logP or logD).
As previously noted, one of the most effective strategies to address the metabolic liability of a phenyl ring is to replace it with a bioisosteric heterocycle, such as pyridine. dntb.gov.ua This modification typically achieves two goals:
Reduces Lipophilicity: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which generally lowers the compound's logP value compared to its all-carbon analogue. This can improve solubility and reduce non-specific binding.
Increases Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism by CYP enzymes than a phenyl ring, leading to a longer metabolic half-life. dntb.gov.ua
In one example from the literature, replacing a phenyl ring with a 2-pyridyl group in a series of hepatitis C virus inhibitors dramatically increased the metabolic half-life. dntb.gov.ua However, it is important to note that while some modifications can improve metabolic stability, other changes made to optimize potency can sometimes inadvertently re-introduce metabolic liabilities or lead to high in vivo clearance. dntb.gov.ua For instance, modifications to the piperidine ring in other chemical series have been shown to improve metabolic stability in rat liver microsomes. A careful balance must be struck to optimize both the pharmacokinetic and pharmacodynamic properties of a compound.
Potential Research Applications of 2 4 Phenylpiperidin 4 Yl Pyridine Derivatives
Development as Chemical Probes for Investigating Specific Biological Pathways
The adaptability of the 2-(4-phenylpiperidin-4-yl)pyridine core structure makes it an excellent foundation for the design of chemical probes. These probes are instrumental in dissecting specific biological pathways by allowing researchers to selectively modulate the function of a single protein target.
One area of significant interest is the development of probes for sigma receptors (σRs), which are implicated in a range of neurological disorders. nih.gov For instance, derivatives have been synthesized to exhibit high affinity and selectivity for the σ1 receptor subtype, which plays a crucial role in regulating calcium signaling at the endoplasmic reticulum. nih.gov The ability to selectively target these receptors allows for detailed investigation into their downstream signaling cascades.
Furthermore, modifications to the pyridine (B92270) ring and the phenylpiperidine moiety have led to the creation of probes for other receptor systems. For example, pyrazol-4-yl-pyridine derivatives have been developed as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor, a target for schizophrenia and dementia with Lewy bodies. nih.gov The development of radiofluorinated versions of these compounds enables their use in Positron Emission Tomography (PET), offering a non-invasive method to visualize receptor distribution and occupancy in the brain. nih.gov This application is critical for understanding the role of M4 receptors in both healthy and diseased states.
Other examples include the development of inhibitors for the monocarboxylate transporter 4 (MCT4), which is involved in cancer cell metabolism. researchgate.net A highly selective pyridine-based inhibitor was developed as a chemical probe to explore the biological functions of MCT4 both in cellular assays and in living organisms. researchgate.net Similarly, derivatives have been designed to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in the treatment of type 2 diabetes. researchgate.net
Utility in Target Validation Studies for Novel Therapeutic Hypotheses
Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target will have the desired therapeutic effect. Derivatives of this compound are valuable in this context due to their potential for high potency and selectivity.
For example, the development of potent and selective G protein-coupled receptor 119 (GPR119) agonists from a 2-(4-(methylsulfonyl)phenyl)pyridine series helps to validate GPR119 as a target for type 2 diabetes. nih.gov By using these compounds to activate the receptor, researchers can confirm the hypothesis that GPR119 agonism leads to improved glucose control. nih.gov
In the field of oncology, the transforming growth factor-β (TGF-β) signaling pathway is a key area of investigation. Novel inhibitors based on a 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine structure have been synthesized to probe this pathway. nih.gov The ability of these compounds to inhibit TGF-β1 and activin A signaling in cell-based assays provides evidence for the therapeutic potential of targeting this pathway. nih.gov
Another therapeutic hypothesis involves the antagonism of the melanocortin subtype-4 receptor (MC4-R) for the treatment of cachexia, or severe body wasting. researchgate.net The design and synthesis of novel 4-phenylpiperidine (B165713) derivatives as potent and selective MC4-R antagonists allow for the validation of this receptor as a viable target for this condition. researchgate.net
Application in In Vitro and In Vivo Preclinical Models for Disease Research
The translation of initial findings from the laboratory to living systems is a crucial step in preclinical research. Derivatives of this compound have demonstrated utility in both in vitro (cell-based) and in vivo (animal) models of disease.
In vitro, these compounds are used to establish structure-activity relationships (SAR) and to determine their mechanism of action at the cellular level. For example, in vitro cAMP assays were used to determine the potency of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists, with the most promising compounds showing EC₅₀ values in the nanomolar range. nih.gov Similarly, the inhibitory activity of phenylpyridine derivatives against the DPP-4 enzyme was evaluated in vitro, with one compound identified as a potent inhibitor with an IC₅₀ of 0.57 nM. researchgate.net
Following successful in vitro evaluation, promising candidates are often advanced to in vivo preclinical models. For instance, a potent GPR119 agonist from the 2-(4-(methylsulfonyl)phenyl)pyridine series effectively reduced blood glucose excursion in an oral glucose tolerance test in both normal and type 2 diabetic mice. nih.gov This demonstrates the compound's potential therapeutic effect in a relevant disease model. The development of a radiofluorinated pyrazol-4-yl-pyridine derivative for PET imaging in rhesus monkeys represents another significant in vivo application, allowing for the study of the M4 receptor in a living primate brain. nih.gov
Contributions to Understanding Receptor Biology and Ligand-Protein Interactions
A fundamental aspect of pharmacological research is understanding how a ligand (a molecule that binds to a receptor) interacts with its protein target at a molecular level. The systematic modification of the this compound scaffold has provided significant insights into the structural requirements for binding to various receptors.
Studies on derivatives targeting sigma receptors have revealed key structure-activity relationships. For example, the length of the linker connecting the piperidine (B6355638) motif to the pyridine ring, the presence or absence of a phenyl group at C4 of the pyridine, and the substitution on the propargyl amine at C6 all significantly impact binding affinity and selectivity for σ1 and σ2 receptors. nih.gov Specifically, a linker of two carbons (n=2) was found to be optimal for high σ1 receptor affinity in one series of compounds. nih.gov In another study on sigma ligands, a carbon chain length of n=1 was found to be optimal for higher affinities. nih.gov
Docking studies, which use computer modeling to predict how a ligand fits into the binding site of a protein, have further illuminated these interactions. A docking study of a potent DPP-4 inhibitor from a phenylpyridine series revealed a key hydrogen-bonding interaction with the Arg125 residue of the enzyme, providing a rationale for its high potency and a direction for future optimization. researchgate.net Similarly, investigations into pyrazol-4-yl-pyridine-based M4 receptor PAMs have helped to quantify the affinity of these compounds for the allosteric site and their cooperativity with the natural ligand, acetylcholine. nih.gov These detailed molecular insights are invaluable for the rational design of next-generation therapeutic agents.
Future Research Directions and Unaddressed Challenges
Development of More Convergent and Sustainable Synthetic Routes for Complex Analogues
The synthesis of complex piperidine-containing molecules, including analogs of 2-(4-phenylpiperidin-4-yl)pyridine, often involves multi-step processes that can be inefficient and generate significant waste. ajchem-a.comnih.gov Future research is increasingly focused on developing more convergent and sustainable synthetic strategies. A key challenge lies in achieving stereoselectivity, which is crucial for optimizing pharmacological activity and minimizing off-target effects. nih.gov
Green chemistry principles are being more widely applied to the synthesis of piperidine (B6355638) derivatives. nih.govresearchgate.net This includes the use of less hazardous solvents, catalytic reactions to reduce waste, and one-pot multicomponent reactions that improve atom economy. ajchem-a.comfigshare.com For instance, the development of biocatalytic methods, such as using immobilized lipases, offers a promising eco-friendly alternative for the synthesis of clinically valuable piperidines.
A significant hurdle is the development of synthetic methods that are both efficient and scalable for producing a diverse library of analogs for structure-activity relationship (SAR) studies. ajchem-a.com The ability to rapidly generate a wide range of derivatives with varied substituents is essential for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net
Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding of Ligand-Target Interactions
A thorough understanding of how a ligand interacts with its biological target is fundamental to rational drug design. For compounds like this compound, which are likely to target G protein-coupled receptors (GPCRs), a range of advanced biophysical techniques can provide invaluable insights. frontiersin.orgnih.govnih.gov
These methods are crucial for characterizing the thermodynamics and kinetics of ligand binding, which can be more predictive of in vivo efficacy than simple affinity measurements. nih.govnih.gov The application of these techniques can help to elucidate the molecular basis of selectivity and guide the design of compounds with improved target engagement profiles. acs.org
| Biophysical Technique | Information Gained | Relevance to this compound Analogs |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (association and dissociation rates), affinity | Rapidly screen analogs for on-target binding and residence time. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics (enthalpy, entropy), stoichiometry of binding | Understand the driving forces of binding and optimize for favorable thermodynamic profiles. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information on ligand-protein interactions, binding site mapping | Identify key interactions and guide the design of analogs with improved fit. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Provide a detailed atomic-level understanding of the binding mode. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large protein complexes (e.g., GPCRs with signaling partners) | Elucidate the structural basis of functional activity and allosteric modulation. |
A significant challenge is obtaining high-quality protein samples for these studies, particularly for membrane proteins like GPCRs, which are notoriously difficult to purify and stabilize. Furthermore, developing assays that can accurately reflect the complex cellular environment remains an ongoing area of research. drugtargetreview.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel therapeutics. nih.govnih.goviapchem.orgspringernature.com For the this compound scaffold, these computational tools can be applied at various stages of the drug discovery process.
One of the primary applications of AI/ML is in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.goviapchem.orgspringernature.comresearchgate.net Early prediction of these properties can help to prioritize compounds with a higher likelihood of success in later-stage development, thereby reducing time and cost. Another key area is the use of AI for de novo drug design, where algorithms can generate novel molecular structures with desired pharmacological profiles.
| AI/ML Application | Potential Impact on this compound Development |
| ADMET Prediction | Early identification of analogs with favorable pharmacokinetic and safety profiles. nih.govnih.goviapchem.orgspringernature.comresearchgate.net |
| De Novo Design | Generation of novel, synthetically accessible analogs with improved potency and selectivity. |
| Target Identification | Prediction of potential new biological targets for this chemical scaffold. |
| QSAR Modeling | Development of predictive models for biological activity to guide SAR exploration. |
Exploration of Novel Pharmacological Targets and Polypharmacology for Multifactorial Conditions
The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like many CNS disorders. nih.gov Polypharmacology, the ability of a single compound to modulate multiple targets, is emerging as a promising strategy. nih.govnih.gov Analogs of this compound may possess such multi-target profiles, which could be advantageous for treating conditions with complex pathophysiology.
Future research should focus on systematically profiling these compounds against a broad range of biological targets to identify potential polypharmacological effects. This could unveil novel therapeutic opportunities for this chemical class. The exploration of allosteric modulation of GPCRs is another exciting frontier. frontiersin.orgnih.govnih.govresearchgate.netbiorxiv.org Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site and can offer greater subtype selectivity and a more nuanced modulation of receptor function. nih.govnih.govresearchgate.net
The development of biased allosteric modulators (BAMs), which selectively activate certain downstream signaling pathways over others, holds the potential for developing safer and more effective drugs with fewer side effects. frontiersin.orgnih.govbiorxiv.org
Strategies for Enhancing In Vivo Research Utility and Translational Potential in Preclinical Models
A significant challenge in drug development, particularly for CNS disorders, is the poor translation of preclinical findings to clinical efficacy. mdbneuro.comworldpreclinicalcongress.comnih.govnih.gov To improve the predictive value of in vivo studies for compounds like this compound, several strategies can be employed.
The development and use of more predictive animal models that better recapitulate the complexity of human diseases are crucial. nih.govkarger.comacs.org This may involve the use of transgenic models or models that incorporate more clinically relevant outcome measures. mdbneuro.comnih.gov For CNS disorders, this could include behavioral assays that have greater translational relevance to human symptoms.
Improving the translatability of preclinical data also requires rigorous and robust study design, including appropriate dosing regimens and consideration of pharmacokinetic-pharmacodynamic (PK/PD) relationships. mdbneuro.com The use of translational biomarkers, such as those that can be measured with neuroimaging techniques like PET scans, can help to bridge the gap between preclinical and clinical studies by providing a quantitative measure of target engagement and downstream effects. worldpreclinicalcongress.comnih.gov Furthermore, there is a growing emphasis on "human as a model for human" through experimental medicine studies to gain early insights into a drug's effects in humans. worldpreclinicalcongress.comnih.gov
| Strategy | Objective |
| Improved Animal Models | Better recapitulation of human disease pathology and symptoms. nih.govkarger.comacs.org |
| Translational Biomarkers | Quantitative measures of target engagement and pharmacological effect that are applicable across species. worldpreclinicalcongress.comnih.gov |
| Rigorous Study Design | Increased reproducibility and confidence in preclinical data. mdbneuro.com |
| PK/PD Modeling | Understanding the relationship between drug exposure and pharmacological response to inform dose selection. worldpreclinicalcongress.com |
| Experimental Medicine Studies | Early assessment of a compound's activity in humans to de-risk later-stage clinical trials. worldpreclinicalcongress.comnih.gov |
Overcoming the species differences in pharmacology, particularly for targets like GPCRs, remains a major hurdle. acs.org The development of humanized animal models and the use of human-derived cells and tissues in early-stage testing are promising approaches to address this challenge. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Phenylpiperidin-4-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes using NaOH in dichloromethane for analogous piperidine-pyridine derivatives, achieving 99% purity after recrystallization. Key steps include:
- Reagent selection : Use of anhydrous solvents to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to pyridine derivatives) and temperature (0–5°C for exothermic steps) .
- Data Table :
| Method | Solvent | Catalyst | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | DCM | NaOH | 75% | 99% | |
| Cross-coupling | THF | Pd(PPh₃)₄ | 68% | 95% |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; piperidine protons at δ 2.5–3.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gap) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of piperidine-pyridine hybrids?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor affinity) may arise from conformational flexibility or assay conditions. Approaches include:
- Structural analogs : Compare this compound with 4-(4-Chlorophenyl)-4-hydroxypiperidine ( ) to isolate substituent effects.
- Binding assays : Use radiolabeled ligands (e.g., H-labeled derivatives) under standardized buffer conditions (pH 7.4, 25°C) .
- Data Table :
| Compound | Target Receptor | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | Dopamine D₂ | 120 ± 15 | Competitive binding | |
| 4-(4-Chlorophenyl)piperidine | Serotonin 5-HT₁A | 85 ± 10 | Functional assay |
Q. How does the substitution pattern on the piperidine ring affect pharmacological profiles?
- Methodological Answer :
- SAR studies : Introduce substituents (e.g., methyl, chloro) at the 4-position of the piperidine ring and test for metabolic stability (e.g., microsomal incubation assays).
- Crystallography : Solve X-ray structures (e.g., ) to correlate stereochemistry with activity.
- Key finding : Bulky 4-phenyl groups enhance lipophilicity (logP > 3), improving blood-brain barrier penetration but reducing aqueous solubility .
Q. What advanced analytical techniques validate purity and stability under storage conditions?
- Methodological Answer :
- HPLC-DAD/MS : Monitor degradation products (e.g., oxidation at pyridine nitrogen) with a C18 column (acetonitrile/water + 0.1% TFA).
- Storage : Store at -20°C under inert gas (argon) to prevent hygroscopic degradation ( recommends inert atmosphere for analogs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
